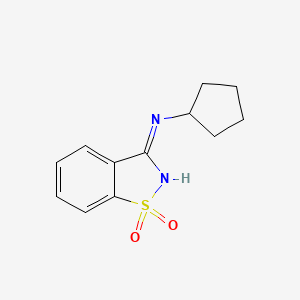

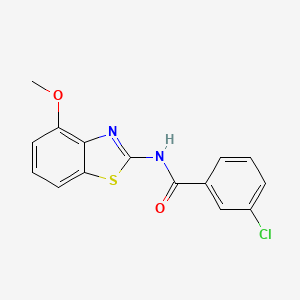

![molecular formula C13H10N2OS B6141545 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . It is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The thieno[2,3-d]pyrimidin-4(3H)-one structure is fused to a phenyl group at the 6-position and a methyl group at the 2-position .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported in the literature . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a thiophene ring fused with a pyrimidinone ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The pyrimidinone ring is a six-membered ring containing four carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group attached at the 6-position and a methyl group at the 2-position .作用機序

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to interact with a variety of biological targets such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .

Pharmacokinetics

For instance, a compound with a high degree of lipophilicity, such as this one, may diffuse easily into cells .

Result of Action

Thieno[2,3-d]pyrimidin-4-ones have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra .

実験室実験の利点と制限

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it easy to obtain for research purposes. Additionally, this compound has been shown to have a broad range of effects in various biological systems, making it a versatile tool for studying cellular processes. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound's effects can be dose-dependent, meaning that the concentration of this compound used in experiments must be carefully controlled to avoid unwanted effects. Additionally, this compound's mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.

将来の方向性

There are several future directions for research on 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of research is focused on understanding this compound's mechanism of action in more detail, particularly with regard to its interactions with specific receptors in the brain. Additionally, there is ongoing research on the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Finally, there is interest in developing more potent and specific inhibitors of protein kinases based on the structure of this compound, which could have important implications for cancer treatment.

合成法

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multistep process that involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the reaction of the resulting compound with phenylhydrazine and acetic anhydride. The final step involves the oxidation of the resulting compound to form this compound. This synthesis method has been used to produce this compound in both small and large quantities for scientific research purposes.

科学的研究の応用

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting protein kinases, this compound has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, which are two key factors in the development of these diseases.

Safety and Hazards

特性

IUPAC Name |

2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-14-12(16)10-7-11(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZUXCCLJPAXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

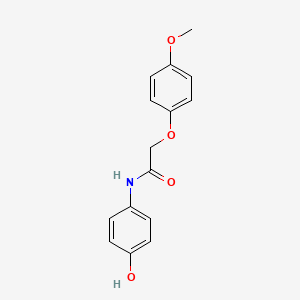

![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)

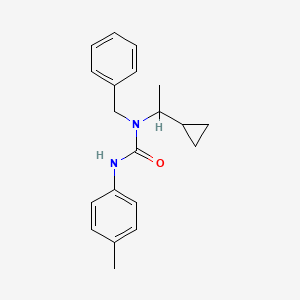

![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)

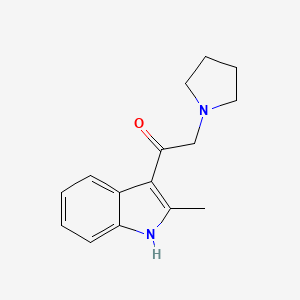

![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)